molecular formula C23H24ClNO3S B2660945 2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-chlorophenyl sulfone CAS No. 478245-25-9

2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-chlorophenyl sulfone

Cat. No. B2660945
M. Wt: 429.96
InChI Key: HLAJGCAEBLCTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-chlorophenyl sulfone” appears to be a complex organic molecule. It contains several functional groups including a pyridine ring, a phenyl ring, a tert-butyl group, a phenoxy group, and a sulfone group. The presence of these functional groups suggests that this compound might have interesting chemical properties and could be involved in a variety of chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tert-butyl group might be introduced via a Friedel-Crafts alkylation, the phenoxy group via a Williamson ether synthesis, and the sulfone group via a sulfonylation reaction. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure. Unfortunately, without specific data, I can’t provide a detailed analysis of the molecular structure.



Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the pyridine ring might participate in electrophilic substitution reactions, while the sulfone group might be involved in nucleophilic substitution reactions. Again, without specific data, it’s difficult to provide a detailed analysis of the possible chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would be determined by its molecular structure and functional groups. For example, the presence of polar functional groups might increase its solubility in polar solvents. However, without specific data, I can’t provide a detailed analysis of the physical and chemical properties.


Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. For example, if the compound is volatile, it might pose inhalation risks. If it’s bioactive, it might have toxic effects. Again, without specific data, it’s difficult to provide a detailed analysis of the safety and hazards.


Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if the compound has interesting chemical reactivity, it might be studied as a synthetic intermediate. If it has biological activity, it might be studied as a potential drug. However, without specific information about the compound, it’s difficult to speculate about future research directions.


I hope this general information is helpful. For a more detailed analysis, I would recommend consulting the scientific literature or a chemistry professional. Please note that handling chemicals should always be done with appropriate safety precautions and in accordance with local regulations. Always refer to the Material Safety Data Sheet (MSDS) for information on the safe handling of chemicals. If you have any other questions, feel free to ask!


properties

IUPAC Name

2-(4-tert-butylphenoxy)-3-(4-chlorophenyl)sulfonyl-4,6-dimethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO3S/c1-15-14-16(2)25-22(28-19-10-6-17(7-11-19)23(3,4)5)21(15)29(26,27)20-12-8-18(24)9-13-20/h6-14H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAJGCAEBLCTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-chlorophenyl sulfone

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